molecular formula C18H14O6 B1672725 Jacareubin CAS No. 3811-29-8

Jacareubin

Cat. No.: B1672725
CAS No.: 3811-29-8
M. Wt: 326.3 g/mol
InChI Key: UCLUVPCGXYTYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jacareubin is a naturally occurring xanthone compound isolated from the heartwood of the tropical tree Calophyllum brasiliense. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-allergic, and potential anti-COVID-19 activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jacareubin can be synthesized through various chemical reactions involving xanthone derivatives. One common method involves the methoxylation and acetylation of precursor xanthones. These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of Calophyllum brasiliense. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Jacareubin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include methoxylated and acetylated derivatives of this compound, which have shown enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive xanthones.

    Biology: Investigated for its role in inhibiting mast cell degranulation and reducing inflammatory responses.

    Medicine: Potential therapeutic agent for treating inflammatory diseases, allergies, and COVID-19-related cytokine storms.

    Industry: Utilized in the development of anti-inflammatory and anti-allergic drugs .

Mechanism of Action

Jacareubin exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Jacareubin is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

  • Acetylblancoxanthone
  • Caloxanthone A
  • Caloxanthone C
  • 6-Deoxythis compound
  • Dombakinaxanthone
  • Osajaxanthone

These compounds share similar xanthone structures but differ in their functional groups and biological activities. This compound’s unique methoxylated and acetylated derivatives contribute to its superior anti-inflammatory and anti-allergic properties .

Biological Activity

Jacareubin, a xanthone compound derived from the heartwood of the tropical tree Calophyllum brasiliense, has garnered attention for its diverse biological activities. This article synthesizes current research findings, emphasizing its anti-inflammatory, cytotoxic, and antimicrobial properties.

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its pharmacological effects. It has been shown to exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in various biological systems.

Anti-Inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory effects. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a mouse model of lung inflammation induced by recombinant spike protein from SARS-CoV-2. The results showed that pre-treatment with this compound significantly reduced cytokine levels compared to control groups, suggesting its potential as a therapeutic agent against COVID-19-related inflammation .

Table 1: Effect of this compound on Cytokine Levels

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control250 ± 20300 ± 25
Dexamethasone50 ± 560 ± 10
This compound (3.3 mg/kg)70 ± 880 ± 15
This compound (33 mg/kg)30 ± 440 ± 5

Cytotoxic Effects

This compound has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it exhibits a dose-dependent cytostatic effect on human HeLa and KB cells, with IC50 values indicating effective inhibition of cell proliferation . Furthermore, it has been reported to induce apoptosis in these cell lines, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (μM)
HeLa15
KB12

Antimicrobial Activity

This compound also exhibits antimicrobial properties, including fungistatic and bacteriostatic effects. Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms, highlighting its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anti-inflammatory : It modulates immune responses by inhibiting TLR4 signaling pathways, thereby reducing inflammatory cytokine production.
  • Cytotoxic : Induces apoptosis through reactive oxygen species (ROS) generation and calcium signaling pathways in mast cells.
  • Antimicrobial : Disrupts microbial cell membranes and inhibits essential metabolic processes.

Case Studies and Research Findings

  • COVID-19 Research : A pivotal study explored this compound's role in mitigating lung inflammation caused by SARS-CoV-2. The findings indicated its potential as an adjunct therapy for managing severe COVID-19 cases characterized by hypercytokinemia .
  • Cancer Studies : In another research effort, this compound was evaluated for its anti-tumor activity in murine models, demonstrating preferential cytotoxic effects against tumor cells while sparing normal cells .
  • Genotoxicity Assessment : Investigations into the genotoxic effects of this compound showed that it could induce chromosomal aberrations in cultured human peripheral blood mononuclear cells, raising considerations for its safety profile in therapeutic applications .

Properties

IUPAC Name

5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUVPCGXYTYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191521
Record name Jacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3811-29-8
Record name Jacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacareubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jacareubin
Reactant of Route 2
Jacareubin
Reactant of Route 3
Jacareubin
Reactant of Route 4
Jacareubin
Reactant of Route 5
Jacareubin
Reactant of Route 6
Reactant of Route 6
Jacareubin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.